molecular formula C16H22O2 B14181516 4-[Hydroxy(phenyl)methyl]non-4-en-3-one CAS No. 918139-01-2

4-[Hydroxy(phenyl)methyl]non-4-en-3-one

Cat. No.: B14181516
CAS No.: 918139-01-2
M. Wt: 246.34 g/mol
InChI Key: JZZQFYXSYJCADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Hydroxy(phenyl)methyl]non-4-en-3-one is an organic compound characterized by the presence of a hydroxy group, a phenyl group, and a non-4-en-3-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Hydroxy(phenyl)methyl]non-4-en-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a phenyl-substituted aldehyde with a non-4-en-3-one derivative in the presence of a base catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-[Hydroxy(phenyl)methyl]non-4-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[Hydroxy(phenyl)methyl]non-4-en-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[Hydroxy(phenyl)methyl]non-4-en-3-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The compound’s overall structure allows it to modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes .

Properties

CAS No.

918139-01-2

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

4-[hydroxy(phenyl)methyl]non-4-en-3-one

InChI

InChI=1S/C16H22O2/c1-3-5-7-12-14(15(17)4-2)16(18)13-10-8-6-9-11-13/h6,8-12,16,18H,3-5,7H2,1-2H3

InChI Key

JZZQFYXSYJCADV-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C(C(C1=CC=CC=C1)O)C(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.